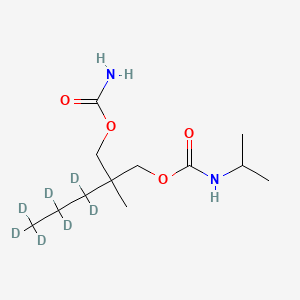

Carisoprodol-d7

説明

特性

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-FJNYTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016922 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218911-70-6 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Isotopic Labeling via Precursor Substitution

Deuterium integration into carisoprodol typically occurs during the synthesis of its non-deuterated counterpart by substituting hydrogen-rich reagents with deuterated analogs. For example, the aminolysis step in carisoprodol synthesis—where 5-methyl-5-propyl-1,3-dioxane-2-one reacts with isopropylamine—can utilize deuterated isopropylamine (D₇-isopropylamine) to introduce deuterium at the isopropyl carbamate group. This approach aligns with patented methods for carisoprodol synthesis, which employ urea or cyanate derivatives under metal oxide catalysis.

Table 1: Key Reagents for Deuterated Carisoprodol Synthesis

| Reagent | Non-Deuterated Form | Deuterated Substitute | Role in Synthesis |

|---|---|---|---|

| Isopropylamine | C₃H₉N | C₃D₇N | Aminolysis of cyclic carbonate |

| 2-Methyl-2-propyl-1,3-propanediol | C₇H₁₆O₂ | C₇D₇H₉O₂ | Cyclic carbonate precursor |

| Urea | CH₄N₂O | CD₄N₂O | Condensation agent |

Post-Synthetic Deuterium Exchange

An alternative method involves hydrogen-deuterium (H-D) exchange reactions under acidic or basic conditions. For instance, treating carisoprodol with deuterated methanol (CD₃OD) or D₂O in the presence of a catalyst (e.g., palladium on carbon) facilitates selective deuteration at labile hydrogen sites. However, this method risks incomplete exchange or structural degradation, necessitating rigorous purification.

Cerilliant Corporation produces this compound as a certified reference material (CRM) at a concentration of 100 µg/mL in methanol, packaged in 1 mL ampoules. While proprietary details of their synthesis are undisclosed, the process likely involves:

-

Deuterated Starting Materials : Using D₇-isopropylamine in the aminolysis of 5-methyl-5-propyl-1,3-dioxane-2-one.

-

Purification : High-performance liquid chromatography (HPLC) to isolate the deuterated product from non-deuterated byproducts.

-

Validation : Quality control via nuclear magnetic resonance (NMR) and GC-MS to confirm deuteration efficiency ≥98%.

In-House Preparation for Forensic Toxicology

The Phoenix Police Department’s Laboratory Services Bureau details a protocol for preparing this compound as an internal standard for blood analysis:

Table 2: Internal Standard Preparation Protocol

| Step | Procedure | Reagents/Equipment |

|---|---|---|

| 1 | Dilute 100 µg/mL D₇-carisoprodol stock (Cerilliant C-083) with methanol | 5 mL volumetric flask |

| 2 | Adjust concentration to 20 ng/µL | Positive pressure manifold |

| 3 | Store at 4°C in glass vials; stability validated for 24 months | Refrigerated storage |

This method emphasizes cost-effective dilution of commercial CRMs rather than de novo synthesis, reflecting common practice in analytical laboratories.

Analytical Characterization and Validation

GC-MS Quantitation

This compound is quantified alongside its non-deuterated form using a 5% diphenylpolysiloxane GC column and electron ionization (EI) MS. Key ions for identification include:

Deuteration shifts the molecular ion by +7 Da, enabling unambiguous differentiation. Calibration curves using D₇-labeled internal standards exhibit linearity (R² > 0.99) across 50–10,000 ng/mL.

Challenges in Deuterium Purity

Incomplete deuteration generates isotopic impurities (e.g., D₆ or D₅ species), which co-elute with the target analyte and skew quantitation. Mitigation strategies include:

-

Synthetic Optimization : Ensuring excess deuterated reagents and extended reaction times.

-

Chromatographic Resolution : Using ultra-polar GC columns (e.g., 30 m × 0.25 µm DB-35MS) to separate isotopic variants.

Comparative Analysis of Synthetic Routes

Phosgene-Based Routes (Obsolete)

Early methods used phosgene to cyclize 2-methyl-2-propyl-1,3-propanediol, followed by aminolysis with isopropylamine. However, phosgene’s toxicity and poor deuteration efficiency rendered this route obsolete.

Urea-Catalyzed Condensation

The Chinese patent CN102531965A describes a urea-based method adaptable for deuterium labeling:

-

Cyclic Carbonate Formation : React 2-methyl-2-propyl-1,3-propanediol with urea under ZnO catalysis.

-

Aminolysis : Treat the carbonate with D₇-isopropylamine to yield D₇-carisoprodol.

-

Crystallization : Purify via recrystallization from ethyl acetate/hexane.

化学反応の分析

Types of Reactions: Carisoprodol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Carisoprodol can be oxidized to form its primary metabolite, meprobamate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products:

Oxidation: Meprobamate is the primary product formed from the oxidation of carisoprodol.

Reduction: The products depend on the specific reducing conditions used.

Substitution: Various substituted carbamates can be formed depending on the nucleophile used.

科学的研究の応用

Carisoprodol-d7 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of carisoprodol in biological samples, ensuring accurate and reliable results.

Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of carisoprodol by providing a stable isotopic reference.

Forensic Toxicology: Employed in forensic analysis to detect and quantify carisoprodol in biological specimens, aiding in the investigation of drug-related cases.

Clinical Research: Used in clinical trials to monitor carisoprodol levels in patients, ensuring proper dosing and minimizing adverse effects.

作用機序

The precise mechanism of action of carisoprodol-d7 is not fully understood. it is believed to exert its effects through central nervous system depression. Carisoprodol is metabolized to meprobamate, which has anxiolytic and sedative properties. The compound likely affects interneuronal activity in the spinal cord and reticular formation, leading to muscle relaxation and altered pain perception .

類似化合物との比較

Analytical Performance Comparison

Table 1: Solubility and Physicochemical Properties

| Compound | Solubility in Ethanol (mg/mL) | Solubility in DMSO (mg/mL) | Primary Use |

|---|---|---|---|

| This compound | 20 | 10 | Internal standard for MS |

| Carisoprodol | 20 | 10 | Therapeutic agent |

| Meprobamate-d7 | 25 | 30 | Metabolite quantification |

| Meprobamate | 25 | 30 | Sedative; carisoprodol metabolite |

生物活性

Carisoprodol-d7 is a deuterated derivative of carisoprodol, a centrally acting skeletal muscle relaxant used primarily for the relief of discomfort associated with acute musculoskeletal conditions. This compound is notable for its application in pharmacokinetic studies and drug testing due to its unique isotopic labeling, which allows for precise quantification of the parent compound in biological samples. This article delves into the biological activity of this compound, including its pharmacodynamics, metabolism, and interactions with other substances.

Chemical Structure and Properties

This compound retains the molecular structure of carisoprodol (C12H24N2O4) with the incorporation of deuterium atoms, enhancing its utility in analytical chemistry. The presence of deuterium allows researchers to track the compound's behavior in biological systems without interference from the non-deuterated form.

This compound exhibits biological activities similar to those of carisoprodol, functioning primarily as a central nervous system depressant. It interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and altered pain perception. The anxiolytic effects are largely attributed to its active metabolite, meprobamate, which is formed during metabolism.

Key Mechanisms:

- Sedation : this compound enhances sedation through its central nervous system effects.

- Muscle Relaxation : Although direct muscle relaxation has not been evidenced, sedation may contribute to perceived muscle relaxation.

- Anxiolytic Effects : The conversion to meprobamate plays a crucial role in its anxiolytic properties.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Metabolism

- Carisoprodol is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1-2 hours.

- The primary metabolic pathway involves conversion to meprobamate via cytochrome P450 enzymes (CYP2C19), influencing both efficacy and safety profiles.

Case Study: PK-PD Relationship

In a clinical trial evaluating the pharmacokinetics and pharmacodynamics (PK-PD) of carisoprodol:

- Participants : 13 healthy volunteers received single (350 mg), double (700 mg), and multiple doses.

- Findings : Significant differences in sedation levels were observed at 1.5 hours post-administration, indicating that while muscle relaxation was not directly evidenced, sedation contributed to therapeutic effects .

Interactions with Other Substances

This compound can interact with other central nervous system depressants such as alcohol and benzodiazepines. These interactions can enhance sedative effects and increase the risk of adverse outcomes like respiratory depression or overdose. Additionally, co-administration with CYP2C19 inhibitors may alter the metabolism of carisoprodol, necessitating careful monitoring during combined therapy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Meprobamate | Metabolite of carisoprodol | Anxiolytic agent | Longer half-life; potential for dependence |

| Baclofen | GABA-B receptor agonist | Muscle relaxant | Different mechanism; less sedative effect |

| Cyclobenzaprine | Structural analog | Muscle relaxant | More potent muscle relaxant; different side effect profile |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle relaxant | Unique mechanism; potential for hypotension |

This compound's unique isotopic labeling facilitates precise tracking in pharmacological studies while retaining similar pharmacological properties to its parent compound.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing experiments using Carisoprodol-d7 as an internal standard in quantitative analysis?

- Answer : When using this compound as an internal standard, ensure isotopic purity (>98%) and validate its stability under experimental conditions. Key steps include:

- Chromatographic separation : Optimize gas chromatography (GC) parameters (e.g., column type, temperature gradient) to resolve this compound from matrix interferences .

- Mass spectrometry (MS) : Use selective ion monitoring (SIM) for deuterated ions (e.g., m/z 227 for this compound) to minimize background noise.

- Validation : Assess linearity (e.g., 0.1–50 µg/mL range), precision (RSD% <15%), and recovery rates (80–120%) in triplicate analyses of fortified biological samples .

Q. How can researchers ensure reproducibility when quantifying this compound in pharmacokinetic studies?

- Answer : Reproducibility requires:

- Detailed documentation : Follow guidelines (e.g., Beilstein Journal) to describe extraction protocols (e.g., solid-phase extraction with Toxi-tube A vs. GV65 columns), instrument parameters, and calibration curves .

- Inter-laboratory validation : Share raw data and SOPs via supplementary materials to enable cross-validation .

- Blind replicates : Include at least three independent replicates per sample to account for intra-assay variability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound pharmacokinetic data across studies?

- Answer : Contradictions may arise from methodological heterogeneity. Mitigate this by:

- Meta-analysis framework : Systematically compare variables (e.g., extraction efficiency, MS detection limits) across studies using tools like PRISMA .

- Sensitivity analysis : Test whether discrepancies persist when controlling for factors like sample matrix (blood vs. urine) or storage conditions (e.g., freeze-thaw cycles) .

- Cross-disciplinary collaboration : Engage statisticians to apply mixed-effects models, identifying outliers or confounding variables .

Q. How can extraction methods for this compound in complex biological matrices be optimized for high-throughput analysis?

- Answer : Optimization involves:

- Comparative testing : Evaluate SPE columns (e.g., Toxi-tube A vs. GV65) for recovery rates and matrix effect suppression in blood/urine .

- Automation : Implement robotic liquid handlers for consistent sample preparation, reducing human error .

- Green chemistry : Replace traditional solvents with alternatives (e.g., acetonitrile/water mixtures) to improve sustainability without compromising recovery .

Methodological Rigor and Data Integrity

Q. What statistical approaches are recommended for validating this compound assay robustness in multi-center studies?

- Answer : Use:

- Multivariate ANOVA : To assess inter-center variability in precision and accuracy .

- Bland-Altman plots : Visualize agreement between different MS instruments or operators .

- Power analysis : Determine sample sizes required to detect clinically relevant differences (e.g., ±10% in metabolite ratios) .

Q. How should researchers address ethical and regulatory challenges when using this compound in human pharmacokinetic studies?

- Answer :

- Informed consent : Disclose deuterated compound use and potential risks in participant documentation .

- Regulatory compliance : Adhere to FDA/EMA guidelines for deuterated internal standards, including stability data submission .

Tables for Key Validation Parameters

| Parameter | Acceptance Criteria | Example Data (Blood) | Reference |

|---|---|---|---|

| Linearity (R²) | ≥0.995 | 0.998 | |

| Precision (RSD%) | <15% | 8.2% | |

| Recovery Rate (%) | 80–120 | 94% | |

| LOD (ng/mL) | ≤1.0 | 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。